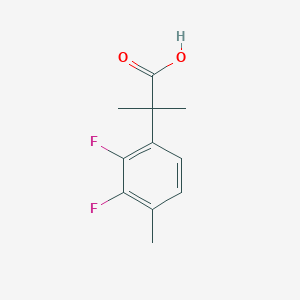

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-5-7(9(13)8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |

InChI Key |

HBZMECNDZXEYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring. One common method is the use of fluorinated diazoalkanes in cycloaddition reactions. For instance, difluoro diazoethane can be used to introduce the fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or flow processes. The use of microreactors and syringe pumps to control the addition of reagents can ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

3-(4-Fluoro-3-methylphenyl)phenylacetic Acid (CAS 1352318-21-8)

- Structure : Features a phenylacetic acid backbone with a 4-fluoro-3-methylphenyl substituent.

- Key Differences: The acetic acid chain (vs. propanoic acid in the target) reduces steric bulk. The single fluorine atom at the 4-position (vs. The additional phenyl ring may increase molecular weight (244.26 g/mol vs. 226.22 g/mol for the target) and π-π stacking interactions .

Impurity K (EP): (2RS)-2-(4-Formylphenyl)-propanoic Acid (CAS 43153-07-7)

- Structure : Contains a formyl group at the 4-position of the phenyl ring.

- Key Differences: The formyl group is strongly electron-withdrawing, which could further acidify the carboxylic acid group compared to the target’s fluorine substituents.

Non-Aromatic Fluorinated Carboxylic Acids

2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic Acid

- Structure : Difluoro substitution on a strained cyclopropane ring instead of a phenyl group.

- Key Differences: The cyclopropane ring introduces significant steric strain, which may increase reactivity or susceptibility to ring-opening reactions. Lower molecular weight (202.61 g/mol vs.

2-(1-Hydroxycyclobutyl)-2-methylpropanoic Acid (CAS 1249705-77-8)

Methyl-Substituted Propanoic Acid Analogs

Impurity N (EP): (2RS)-2-(4-Ethylphenyl)-propanoic Acid (CAS 3585-52-2)

Physicochemical and Functional Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Differences |

|---|---|---|---|---|

| 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid | - | C₁₂H₁₂F₂O₂ | 226.22 | 2,3-diF, 4-Me phenyl; high acidity |

| 3-(4-Fluoro-3-methylphenyl)phenylacetic acid | 1352318-21-8 | C₁₅H₁₃FO₂ | 244.26 | Phenylacetic acid backbone; single F |

| 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid | - | C₉H₁₂F₂O₂ | 202.61 | Cyclopropane ring; strained geometry |

| Impurity K (EP) | 43153-07-7 | C₁₀H₁₀O₃ | 178.18 | Formyl substituent; no fluorine |

| Impurity N (EP) | 3585-52-2 | C₁₁H₁₄O₂ | 178.23 | Ethyl substituent; electron-donating |

Key Research Findings

- Acidity : The target compound’s 2,3-difluoro substitution creates a stronger electron-withdrawing effect than single-fluorine or alkyl-substituted analogs, likely resulting in a lower pKa (~2.5–3.0 estimated) compared to Impurity N (pKa ~4.5–5.0) .

- Metabolic Stability: Fluorine atoms in the target may block oxidative metabolism at the phenyl ring, enhancing half-life relative to non-fluorinated analogs like 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid .

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound notable for its unique molecular structure, which includes a difluoromethyl group and a propanoic acid moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry and material sciences. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

- Molecular Formula : C11H12F2O2

- Molecular Weight : 214.21 g/mol

- Structure : The compound features a propanoic acid backbone with a 2,3-difluoro-4-methylphenyl substituent, which is believed to influence its biological activity.

Biological Activity Overview

Research has indicated that 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in tumor cells. The specific arrangement of fluorine atoms and methyl groups may enhance this activity compared to structurally similar compounds.

- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or certain cancers .

The mechanism of action for 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid likely involves interactions with molecular targets such as enzymes or receptors. These interactions may lead to biochemical cascades that produce therapeutic effects. For instance, it may inhibit or activate specific kinases involved in cancer cell proliferation.

Case Studies and Research Findings

-

Antitumor Studies :

- A study evaluated the cytotoxic effects of various derivatives related to this compound on human tumor cell lines. Results indicated that structural modifications significantly impacted the degree of cytotoxicity observed, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

-

Enzyme Interaction Studies :

- Investigations into the inhibitory effects on key enzymes have shown promising results. For example, compounds with similar functional groups have demonstrated the ability to inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 3-(2,5-Difluoro-4-methylphenyl)-2-methylpropanoic acid | 1554461-07-2 | C11H12F2O2 | Different fluorine positioning |

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Not specified | C10H11FO2 | Lacks additional methyl group |

| 3-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid | 1546714-56-0 | C11H12F2O2 | Variation in fluorine positioning |

The unique feature of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid lies in its specific arrangement of fluorine atoms and methyl groups on the aromatic ring, which may influence its biological activity differently compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the difluoro-methylphenyl group, followed by carboxylation. For example, a two-step process using 2,3-difluoro-4-methylbenzene derivatives with methylpropanoic acid precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C achieves moderate yields (45–60%) . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts like positional isomers or unreacted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodology :

- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves the methylpropanoic acid backbone (δ 1.45 ppm for CH₃, δ 12.1 ppm for COOH) and aromatic protons (δ 6.8–7.3 ppm) influenced by fluorine’s electron-withdrawing effects .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites for reactivity studies .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodology : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests (TGA/DSC) show decomposition above 200°C. Store at –20°C under inert gas to prevent hydrolytic degradation of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent IC₅₀ values in enzyme inhibition assays?

- Methodology :

- Assay Optimization : Standardize conditions (pH 7.4 buffer, 37°C) and validate enzyme sources (e.g., recombinant vs. tissue-extracted COX-2).

- Data Normalization : Use internal controls (e.g., celecoxib) to correct batch-to-batch variability.

- Structural Analysis : Compare crystallographic data (if available) or molecular docking (AutoDock Vina) to assess binding mode reproducibility .

Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?

- Methodology :

- Hepatocyte Incubation : Use primary human hepatocytes (37°C, 5% CO₂) with LC-MS/MS to detect phase I (oxidation via CYP450 isoforms) and phase II (glucuronidation) metabolites .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-methyl with -CF₃ or -OCH₃) and test against target enzymes (e.g., COX-2, LOX).

- Pharmacokinetic Profiling : Measure logP (shake-flask method), plasma protein binding (equilibrium dialysis), and membrane permeability (Caco-2 assay) .

Q. What computational tools are recommended for predicting off-target interactions and toxicity?

- Methodology :

- QSAR Models : Use ADMET Predictor or SwissADME to estimate hERG inhibition and hepatotoxicity .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) over 100 ns to assess binding stability and identify potential off-targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across literature?

- Root Cause : Variability in catalyst loading (e.g., 1–5 mol% Pd), solvent purity, or starting material quality.

- Resolution : Reproduce methods with strict anhydrous conditions and characterize intermediates via HPLC-UV (C18 column, 220 nm) to identify side reactions .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.